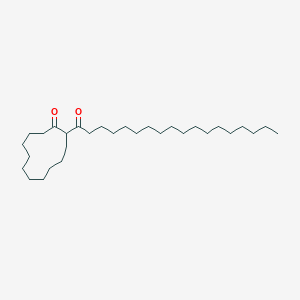![molecular formula C14H31NO3Si B14327449 (2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine CAS No. 110592-34-2](/img/structure/B14327449.png)
(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine is an organosilicon compound that features both an imine and a triethoxysilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine typically involves the reaction of 3-(triethoxysilyl)propylamine with 3-methyl-2-butanone under specific conditions. The reaction is usually carried out in an anhydrous solvent such as toluene or dichloromethane, with the presence of a dehydrating agent like molecular sieves to drive the reaction towards imine formation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. The final product is typically purified through distillation or recrystallization.
化学反应分析
Types of Reactions
(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as alcohols or amines in the presence of a catalyst.
Major Products
Oxidation: Oxime or nitrile derivatives.
Reduction: Corresponding amine.
Substitution: Silylated derivatives.
科学研究应用
(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
作用机制
The mechanism of action of (2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine involves its ability to form stable covalent bonds with various substrates. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are crucial in the formation of cross-linked networks in materials science.
相似化合物的比较
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in structure but lacks the imine group.
(3-Glycidoxypropyl)trimethoxysilane: Contains an epoxide group instead of an imine.
(3-Mercaptopropyl)trimethoxysilane: Features a thiol group instead of an imine.
Uniqueness
(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine is unique due to the presence of both an imine and a triethoxysilyl group, allowing it to participate in a wide range of chemical reactions and making it versatile for various applications.
属性
CAS 编号 |
110592-34-2 |
|---|---|
分子式 |
C14H31NO3Si |
分子量 |
289.49 g/mol |
IUPAC 名称 |
3-methyl-N-(3-triethoxysilylpropyl)butan-2-imine |
InChI |
InChI=1S/C14H31NO3Si/c1-7-16-19(17-8-2,18-9-3)12-10-11-15-14(6)13(4)5/h13H,7-12H2,1-6H3 |
InChI 键 |
CCYNJAXMQIKIIV-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCN=C(C)C(C)C)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
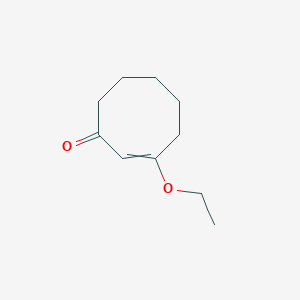

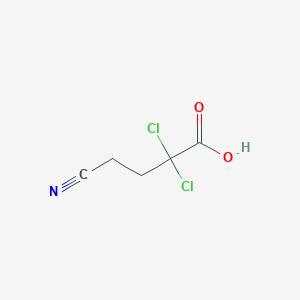
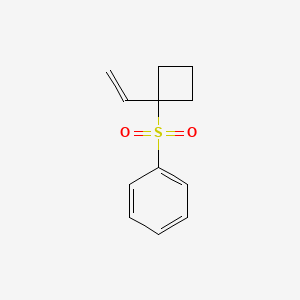


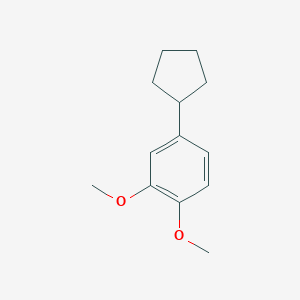


![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)
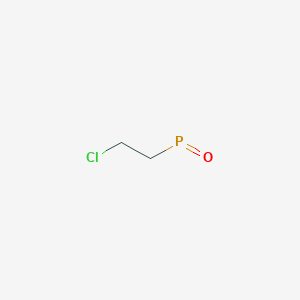
![4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one](/img/structure/B14327442.png)
